![molecular formula C19H15F3N2O3 B2571949 Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-03-3](/img/structure/B2571949.png)
Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate
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Description
Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound that exhibits moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line .
Synthesis Analysis
The synthesis of this compound involves various reactions. For instance, heating the compound with chloroacetyl chloride results in two isomeric O-acylation products. The reaction with acetyl chloride in NaOH forms an N-acylation product . Other synthesis methods involve reactions with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For example, it reacts with chloroacetyl chloride to form two isomeric O-acylation products. It also reacts with acetyl chloride in NaOH to form an N-acylation product . Other reactions involve urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate .Scientific Research Applications
- ETQ derivatives have shown promise as potential drug candidates due to their unique chemical structure. Researchers explore their interactions with biological targets, such as enzymes or receptors, aiming to develop novel therapies for diseases like cancer, inflammation, or neurodegenerative disorders .
- ETQ-based molecules exhibit interesting photophysical properties, including fluorescence and phosphorescence. Scientists investigate their use as fluorescent probes for biological imaging, environmental monitoring, or chemical sensing. These properties make them valuable tools in analytical chemistry and biosensing applications .
- The electron-rich quinoline core in ETQ derivatives contributes to their luminescent behavior. Researchers explore their application in OLEDs, where they serve as emissive materials. ETQ-based compounds can enhance device efficiency and color purity, making them relevant for display technologies .
- ETQ derivatives can self-assemble into supramolecular structures. Scientists investigate their use in designing functional materials, such as molecular wires, sensors, or nanoscale devices. Their tunable properties and self-assembly behavior open avenues for nanotechnology applications .
- Researchers explore ETQ-based catalysts for various chemical transformations. Their trifluoromethyl group enhances reactivity, making them valuable in synthetic chemistry. Applications include C–H activation, cross-coupling reactions, and asymmetric catalysis .
- Quantum science is gaining prominence, and ETQ derivatives could play a role. Their unique electronic structure and potential for quantum coherence make them interesting candidates for quantum information processing, quantum sensors, or quantum communication .
Medicinal Chemistry and Drug Development
Photophysical Properties and Sensing
Organic Light-Emitting Diodes (OLEDs)
Materials Science and Nanotechnology
Catalysis and Green Chemistry
Quantum Science and Technology
properties
IUPAC Name |
ethyl 4-(4-hydroxyanilino)-7-(trifluoromethyl)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-2-27-18(26)15-10-23-16-9-11(19(20,21)22)3-8-14(16)17(15)24-12-4-6-13(25)7-5-12/h3-10,25H,2H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKUARJYBHOODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate |
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